3-Chloro-6-iodopyrazine-2-carbonitrile
Description
Properties
Molecular Formula |
C5HClIN3 |
|---|---|
Molecular Weight |
265.44 g/mol |
IUPAC Name |
3-chloro-6-iodopyrazine-2-carbonitrile |
InChI |
InChI=1S/C5HClIN3/c6-5-3(1-8)10-4(7)2-9-5/h2H |
InChI Key |
UFTSPZWLJMPOKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)C#N)I |
Origin of Product |
United States |
Scientific Research Applications
3-Chloro-6-iodopyrazine-2-carbonitrile is a heterocyclic compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its applications, synthesizing available research findings, insights, and case studies.
Structure and Composition
This compound has the following molecular characteristics:
- Molecular Formula : C5H3ClIN3
- Molecular Weight : Approximately 221.45 g/mol
- CAS Number : 1392149-80-2
The compound features a pyrazine ring substituted with chlorine and iodine atoms, along with a carbonitrile group at the 2-position. This unique arrangement contributes to its reactivity and biological activity.
Medicinal Chemistry
This compound is primarily explored for its potential in drug development. The presence of halogens (chlorine and iodine) is known to enhance the lipophilicity and biological activity of compounds, making them more effective as pharmaceutical agents.
Case Studies
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazine are often tested for their efficacy against various pathogens, suggesting that this compound may also possess similar properties.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, allowing chemists to create more complex molecules through various reactions. Its reactivity profile enables it to participate in nucleophilic substitutions and coupling reactions.
Synthetic Pathways
Several synthetic methods have been documented for producing this compound, including:
- Nucleophilic Substitution Reactions : Utilizing the carbonitrile group to introduce new functional groups.
- Coupling Reactions : Engaging with other aromatic compounds to form biaryl systems.
Agrochemicals
The compound's structural features may also lend themselves to applications in agrochemicals, particularly as potential herbicides or fungicides. The biological activity of similar pyrazine derivatives suggests a pathway for developing new agrochemical agents that target specific plant pathogens or pests.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyrazine Derivatives
6-Chloropyrazine-2-carbonitrile (CAS 6863-74-7)
- Molecular Formula : C₅HClN₃
- Molecular Weight : 154.53 g/mol
- Substituents : Chlorine at position 6, nitrile at position 2.
- Key Differences: Lacks iodine and the 3-chloro substitution.
3-Chloropyrazine-2-carbonitrile (CAS 55557-52-3)
- Molecular Formula : C₅H₂ClN₃
- Molecular Weight : 139.54 g/mol
- Substituents : Chlorine at position 3, nitrile at position 2.
- Key Differences : Missing the 6-iodo group, which limits its ability to undergo further functionalization via halogen exchange reactions (e.g., Suzuki coupling). This compound’s smaller size may enhance solubility compared to the iodinated analog .
3,5-Dichloro-6-ethylpyrazine-2-carbonitrile (CAS 1254055-46-3)
- Molecular Formula : C₇H₄Cl₂N₃
- Molecular Weight : 201.03 g/mol
- Substituents : Chlorine at positions 3 and 5, ethyl at position 6, nitrile at position 2.
Pyridine-Based Analogs
2-Chloro-6-ethylpyridine-3-carbonitrile (CAS 191220-22-1)
- Molecular Formula : C₈H₇ClN₂
- Molecular Weight : 166.61 g/mol
- Substituents : Chlorine at position 2, ethyl at position 6, nitrile at position 3.
- Key Differences : Pyridine core (vs. pyrazine) reduces aromatic nitrogen content, affecting electron density and hydrogen-bonding capacity. The ethyl group enhances lipophilicity, making it more suitable for agrochemical applications .
2-Chloro-6-phenylpyridine-3-carbonitrile
- Molecular Formula : C₁₂H₇ClN₂
- Molecular Weight : 214.65 g/mol
- Substituents : Chlorine at position 2, phenyl at position 6, nitrile at position 3.
- Planar structure (as confirmed by crystallography) contrasts with pyrazine derivatives, where substituent positions may disrupt planarity .
Functional Group Variants
3-Amino-6-chloropyrazine-2-carboxylic Acid
- Molecular Formula : C₅H₄ClN₃O₂
- Molecular Weight : 189.56 g/mol
- Substituents: Amino at position 3, chlorine at position 6, carboxylic acid at position 2.
- Key Differences: Carboxylic acid and amino groups enable hydrogen bonding and salt formation, enhancing solubility and bioavailability compared to nitrile-containing analogs .
Methyl 3-Amino-6-chloropyrazine-2-carboxylate
- Molecular Formula : C₆H₆ClN₃O₂
- Molecular Weight : 203.58 g/mol
- Substituents: Methyl ester at position 2, amino at position 3, chlorine at position 5.
- Key Differences : Ester group offers a handle for hydrolysis to carboxylic acids, a common prodrug strategy absent in nitrile derivatives .
Comparative Data Table
Research Findings and Implications
- Reactivity: The iodine atom in this compound enables cross-coupling reactions (e.g., Sonogashira, Suzuki) more readily than chloro or bromo analogs, facilitating diverse derivatization .
- Electronic Effects : Nitrile and halogen substituents create an electron-deficient pyrazine ring, enhancing susceptibility to nucleophilic attack compared to pyridine analogs .
- Biological Activity : Chloro and iodo groups improve membrane permeability, while nitriles can act as hydrogen bond acceptors, making this compound a candidate for kinase inhibitor development .
Preparation Methods
Chlorination Methods
Chlorination of pyrazine precursors typically employs phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions. For example, 2-cyanopyrazine can be chlorinated at position 3 using POCl₃ in the presence of a catalytic amount of dimethylformamide (DMF), yielding 3-chloropyrazine-2-carbonitrile. This intermediate serves as a critical precursor for subsequent iodination.
Iodination Techniques
Iodination at position 6 is achieved via two primary routes:
-
Diazotization-Iodination : Treatment of a 6-aminopyrazine derivative with nitrous acid (generated in situ from NaNO₂ and H₂SO₄) forms a diazonium intermediate, which undergoes iodide displacement in the presence of potassium iodide (KI). This method, adapted from benzothiazole iodination protocols, affords moderate yields (30–40%) but requires careful temperature control to avoid byproduct formation.
-
Metal-Catalyzed Halogen Exchange : Copper(I) iodide (CuI) and sodium iodide (NaI) in dioxane, mediated by ligands such as trans-N,N’-dimethyl-1,2-cyclohexanediamine, enable direct iodination of chlorinated precursors at elevated temperatures (110°C). This approach, inspired by aryl iodide synthesis, achieves higher regioselectivity and yields (50–65%) compared to diazotization.
Transition Metal-Catalyzed Cross-Coupling Reactions
Ullmann-Type Coupling
Copper-mediated coupling between chloropyrazines and iodides offers a pathway to dihalogenated products. A study utilizing CuI and 1,10-phenanthroline in dimethylacetamide (DMAc) at 120°C demonstrated successful iodine substitution on analogous heterocycles, suggesting applicability to pyrazine systems.
Cyanation Approaches
The cyano group at position 2 is introduced early in the synthetic sequence to avoid interference with subsequent halogenation. Common methods include:
-
Nucleophilic Substitution : Displacement of a leaving group (e.g., bromide) with potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
-
Sandmeyer Reaction : Conversion of an amino group to a cyano group via diazotization followed by treatment with CuCN. This method, though less common for pyrazines, has precedent in related heterocycles.
Comparative Analysis of Synthetic Routes
The table below evaluates four representative methods for synthesizing 3-chloro-6-iodopyrazine-2-carbonitrile:
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 3-Chloro-6-iodopyrazine-2-carbonitrile?
- Methodological Answer : Synthesis typically involves halogenation and cyanation steps. For pyrazine derivatives, nucleophilic substitution reactions are common. For example, reacting pyrazine precursors with iodine monochloride (ICl) in anhydrous conditions can introduce iodine and chlorine substituents. Purification via column chromatography or recrystallization is critical due to the compound's sensitivity to moisture. Similar protocols for pyrazinecarbonitrile derivatives emphasize protecting the nitrile group during halogenation .
Q. How can the crystal structure of this compound be determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL (part of the SHELX suite) for refinement, ensuring high-resolution data (≤ 0.8 Å) to resolve heavy atoms like iodine. Key parameters include:
- Data collection : Low-temperature (e.g., 100 K) to minimize thermal motion.
- Refinement : Incorporate anisotropic displacement parameters for halogen atoms.
Cross-validate with spectroscopic data (e.g., IR for nitrile stretches ~2200 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Refer to analogous halogenated pyrazine safety data (e.g., 3,6-Dichloropyrazine-2-carbonitrile in ):
- PPE : Nitrile gloves, lab coat, and fume hood for airborne particulates.
- Storage : Inert atmosphere (argon) at –20°C to prevent decomposition.
- Spill management : Neutralize with sodium bicarbonate and dispose as halogenated waste .
Q. Which computational methods are suitable for modeling its electronic structure?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) provides accurate thermochemical data. Basis sets (e.g., 6-311+G(d,p)) must account for iodine’s relativistic effects. Use solvent models (e.g., PCM) for reactivity predictions in solution. Validate with experimental UV-Vis or NMR spectra .
Advanced Research Questions
Q. How do the chloro and iodo substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The iodo group is more reactive than chloro in Suzuki-Miyaura couplings due to lower bond dissociation energy. Experimental design:
- Catalyst screening : Use Pd(PPh₃)₄ or XPhos Pd G3 for bulky substrates.
- Kinetic studies : Monitor reaction progress via LC-MS to optimize iodine’s leaving group efficiency.
Computational analysis (DFT) can map transition states to explain selectivity .
Q. What mechanisms explain nucleophilic attack on the pyrazine ring?
- Methodological Answer : The electron-withdrawing nitrile group activates the ring for nucleophilic substitution. Under basic conditions (e.g., K₂CO₃ in DMF), nucleophiles like amines or thiols attack at the C-3 or C-6 positions. Use isotopic labeling (¹³C NMR) to track regioselectivity. For ring-opening reactions (e.g., with hydrazines), monitor intermediates via HRMS .
Q. How can conflicting data on thermal stability be resolved?
- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Strategies:
- DSC/TGA : Perform differential scanning calorimetry under nitrogen to assess decomposition onset.
- Computational validation : Calculate bond dissociation energies (BDEs) for C–I and C–Cl bonds using CCSD(T) for higher accuracy than DFT.
Compare with structurally similar compounds (e.g., 6-methylchromone-3-carbonitrile in ) .
Q. How to design derivatives for enhanced biological activity?
- Methodological Answer : Modify substituents to improve pharmacokinetics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
